BenchChemオンラインストアへようこそ!

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol

Opioid receptor pharmacology 2-Benzylpiperidine SAR Analgesic fragment design

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol (CAS 61068-91-5) is a synthetic piperidine derivative classified as a 2-(4-hydroxybenzyl)-3,4-dimethyl-3-piperidinol. It features a tertiary alcohol at position 3 and a 4-hydroxybenzyl substituent at position 2 of the piperidine ring, yielding a molecular formula of C14H21NO2 and a molecular weight of 235.33 g/mol.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 61068-91-5
Cat. No. B14601670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol
CAS61068-91-5
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1CCNC(C1(C)O)CC2=CC=C(C=C2)O
InChIInChI=1S/C14H21NO2/c1-10-7-8-15-13(14(10,2)17)9-11-3-5-12(16)6-4-11/h3-6,10,13,15-17H,7-9H2,1-2H3
InChIKeyUWHJCCFMSZBKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol (CAS 61068-91-5): Procurement-Quality Chemical Baseline


2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol (CAS 61068-91-5) is a synthetic piperidine derivative classified as a 2-(4-hydroxybenzyl)-3,4-dimethyl-3-piperidinol [1]. It features a tertiary alcohol at position 3 and a 4-hydroxybenzyl substituent at position 2 of the piperidine ring, yielding a molecular formula of C14H21NO2 and a molecular weight of 235.33 g/mol [1]. The compound is referenced as a synthetic intermediate in patent literature for analgesic benzazocine derivatives [2] and 3-hydroxypiperidine derivatives [3], indicating its established role in medicinal chemistry synthesis pathways rather than as a final bioactive entity.

Why Generic 2-Benzylpiperidin-3-ol Analogs Cannot Substitute for 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol in Synthesis


The 2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol scaffold differs fundamentally from generic 2-benzylpiperidines due to its unique substitution pattern combining a 4-hydroxybenzyl group at position 2 with geminal methyl groups at positions 3 and 4. Structure-activity studies demonstrate that in 2-benzylpiperidine series, the position of the phenolic OH group (para vs. meta) directly modulates opioid receptor recognition and efficacy, with p-OH to m-OH changes reducing biological activity [1]. Furthermore, patent literature identifies this specific compound as an intermediate in the synthesis of analgesic benzazocine derivatives, where both the 3,4-dimethyl substitution and the 4-hydroxybenzyl moiety are structurally required for downstream synthetic transformations [2]. Simple 2-benzylpiperidin-3-ols lacking the 3,4-dimethyl substitution or bearing alternative benzyl substituents cannot serve as drop-in replacements without altering reaction pathways and product stereochemistry.

Quantitative Differentiation Evidence for 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol vs. Structural Analogs


Para-Hydroxy vs. Meta-Hydroxy Benzyl Substitution: Opioid Receptor Recognition Divergence

Literature on 2-R-2-(hydroxybenzyl)piperidine series establishes that the position of the phenolic OH group on the benzyl ring critically governs receptor recognition. Changing from a para-OH benzyl substituent—the configuration present in 2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol—to a meta-OH benzyl analog reduces efficacy at opioid receptors [1]. This demonstrates that the para-hydroxybenzyl substitution pattern confers distinct pharmacological properties not replicated by meta-substituted analogs.

Opioid receptor pharmacology 2-Benzylpiperidine SAR Analgesic fragment design

3,4-Dimethyl Substitution as a Determinant of Opioid Antagonist Pharmacophore Architecture

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class is a well-established opioid antagonist pharmacophore [1]. Comparative analysis of JDTic analogs reveals that the 3,4-dimethyl substitution pattern contributes to kappa opioid receptor selectivity and antagonist potency [2]. While 2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol bears the 3,4-dimethyl motif at positions 3 and 4 of the piperidine ring, its 2-(4-hydroxybenzyl) substitution differentiates it from the 4-(3-hydroxyphenyl) series. The presence of geminal methyl groups at positions 3 and 4 provides conformational constraint not present in non-methylated piperidine analogs.

Opioid antagonist pharmacophore trans-3,4-dimethylpiperidine SAR Mu/kappa receptor selectivity

Documented Role as a Specific Synthetic Intermediate in Benzazocine Analgesic Production

Patent US4126686A explicitly references 3-hydroxypiperidine derivatives, including compounds of the 2-(4-hydroxybenzyl)-3,4-dimethylpiperidin-3-ol class, as intermediates in the synthesis of analgesic benzazocine derivatives [1]. The patent describes a multi-step synthetic route where the piperidine intermediate undergoes further transformation to yield the final benzazocine analgesic. This documented role as a synthetic intermediate distinguishes the compound from structurally related piperidines that lack this specific synthetic utility.

Benzazocine synthesis Analgesic intermediate Piperidine building block

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. 4-Phenylpiperidine Analogs

The calculated LogP of 2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol is 2.0, with 3 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In comparison, the closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold (the core of alvimopan and JDTic) typically exhibits a LogP range of 2.5–3.5 depending on N-substitution, with 2 hydrogen bond donors [2]. The additional hydroxyl group and the benzyl rather than phenyl attachment in the target compound confer altered hydrogen bonding capacity (3 HBD vs. ~2 HBD) and potentially different blood-brain barrier penetration characteristics.

Physicochemical properties LogP Drug-likeness CNS penetration prediction

Application Scenarios Where 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol Provides Verifiable Selection Advantage


Benzazocine Analgesic Synthesis: Following Patented Route US4126686A

Research groups synthesizing analgesic benzazocine derivatives via the route described in US4126686A require 2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol as a key intermediate [1]. The patent explicitly references 3-hydroxypiperidine derivatives of this structural class in the synthetic sequence leading to the final benzazocine product [1]. Substitution with alternative piperidine building blocks would necessitate complete revalidation of the synthetic pathway and potentially alter the stereochemical outcome of downstream transformations.

Opioid Receptor Fragment-Based Drug Design: Para-Hydroxybenzyl Pharmacophore Exploration

The 2-(4-hydroxybenzyl)piperidine scaffold serves as a flexible fragment of fused-ring opioids, where the para-hydroxy substitution pattern is critical for opioid receptor recognition [1]. Medicinal chemistry teams exploring structure-activity relationships of opioid receptor fragments can utilize this compound as a starting scaffold, leveraging the established SAR that para-OH benzyl substitution confers distinct efficacy profiles compared to meta-OH analogs [1].

Conformational Analysis of 2-Substituted Piperidin-3-ols in Drug Design

The 3,4-dimethyl substitution pattern combined with the 2-(4-hydroxybenzyl) moiety creates a unique conformational landscape at the piperidine ring. Studies on 2-substituted piperidin-3-ols indicate that such disubstituted derivatives play important roles as bioactive compound scaffolds [2]. Computational and experimental conformational analysis programs can use this compound to probe the effects of geminal dimethyl substitution on piperidine ring puckering and substituent orientation.

Comparator Compound for trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine SAR Studies

The well-established trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class is a benchmark opioid antagonist pharmacophore with Ki values in the low nanomolar range for mu, kappa, and delta receptors [3]. 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol represents a regioisomeric variant where the hydroxyphenyl group is relocated to the 2-benzyl position rather than the 4-phenyl position. This structural difference enables systematic investigation of how the spatial orientation of the phenolic recognition element affects opioid receptor subtype selectivity and antagonist potency [3].

Quote Request

Request a Quote for 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.